Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4-13-8(12)11-6(3)7(9)5(2)10-11/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVPMAGYCSVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=C(C(=N1)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Bioactive Compounds
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is utilized as an intermediate in the synthesis of various bioactive molecules. The presence of the iodine atom enhances its reactivity, making it suitable for nucleophilic substitution reactions. This feature is exploited in the development of new pharmaceuticals targeting various diseases.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, a study synthesized a series of pyrazole derivatives that showed promising results against cancer cell lines, highlighting their potential as anticancer agents .
Agricultural Applications
The compound has shown effectiveness as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants. This characteristic makes it valuable in agricultural chemistry.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Inhibition Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Fusarium solani | 50 | 85 |
| Botrytis cinerea | 30 | 90 |
| Alternaria alternata | 40 | 80 |
These results indicate that this compound can be an effective agent against common agricultural pathogens, thus supporting its use in crop protection strategies .
Pharmaceutical Developments
The compound's structure allows for modifications leading to novel therapeutic agents. Its derivatives are being investigated for their potential anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A recent study explored the anti-inflammatory effects of modified pyrazole derivatives based on this compound. The results showed a significant reduction in inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ester group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share core pyrazole frameworks but differ in substituents, leading to variations in reactivity, stability, and applications:
Crystallographic and Spectroscopic Data
- XRD Analysis: this compound and its tert-butyl analog likely adopt monoclinic or orthorhombic crystal systems, as seen in structurally related pyrazole esters (e.g., Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate, ).
- FTIR: Characteristic peaks for ester carbonyl (~1700 cm⁻¹) and C-I stretching (~500 cm⁻¹) distinguish iodinated derivatives from non-halogenated analogs .
Biological Activity
Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a compound belonging to the pyrazole family, characterized by its five-membered ring structure that includes two nitrogen atoms. This compound has garnered attention in various fields due to its potential biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant properties.
The synthesis of this compound typically involves the iodination of a pyrazole precursor. A common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate in the presence of a base, followed by iodination using iodine and an oxidizing agent. The presence of the iodo group enhances the compound's reactivity and binding affinity towards various biological targets.
Antibacterial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. This compound has been shown to interact with bacterial enzymes, inhibiting their function and leading to cell death. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This modulation is crucial in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
This compound has shown promise in cancer research. Its derivatives have been tested against various carcinoma cell lines using assays like the MTT assay to assess cytotoxicity. One study reported an IC50 value of 5.35 μM against liver carcinoma cells, indicating potent anticancer activity compared to standard treatments like Cisplatin . The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Case Study: Anticancer Activity
In a study conducted on novel pyrazole derivatives, this compound was synthesized and evaluated for its cytotoxic effects. The results showed that this compound significantly inhibited cell proliferation in liver and lung carcinoma cell lines while exhibiting low toxicity towards normal cells (MRC-5)【4】. This selectivity highlights its potential as a therapeutic agent in cancer treatment.
Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antibacterial | Effective against multiple strains | Inhibition of bacterial enzymes |
| Anti-inflammatory | Modulates inflammatory cytokines | Inhibition of pro-inflammatory pathways |
| Anticancer | IC50 = 5.35 μM (liver carcinoma) | Induction of apoptosis via signaling modulation |
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives, followed by iodination. For example:
Cyclocondensation : Ethyl acetoacetate reacts with a substituted hydrazine to form the pyrazole core.
Iodination : Electrophilic iodination at the 4-position using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Key intermediates include the non-iodinated pyrazole precursor (e.g., ethyl 3,5-dimethyl-1H-pyrazole-1-carboxylate). Yields for analogous iodinations range from 50–90%, depending on solvent (e.g., DCM or THF) and temperature (0–50°C) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy :
- ¹H NMR : Signals for ethyl ester protons (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet) and methyl groups (δ ~2.1–2.5 ppm).
- ¹³C NMR : Carbonyl resonance (δ ~160–165 ppm) and iodinated pyrazole carbons (δ ~90–100 ppm).
- FT-IR : Peaks for ester C=O (~1680–1700 cm⁻¹) and C-I stretching (~500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M]⁺ at m/z 309 for C₈H₁₁IN₂O₂).
X-ray crystallography (e.g., SHELX refinement) can confirm the iodine position and crystal packing .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps.
- Waste Management : Segregate halogenated waste for professional disposal to prevent environmental release.
- Storage : Store refrigerated (<4°C) in airtight containers to prevent decomposition. Avoid exposure to light or moisture .
Advanced: How can computational methods like DFT predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use hybrid functionals (e.g., B3LYP/6-31G*) to optimize geometry and compute Fukui functions, identifying electrophilic sites (e.g., iodine or ester group).
- Conceptual DFT Parameters :
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) observed for derivatives?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals, especially in crowded aromatic regions.
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., gauge-invariant atomic orbital method).
- Crystallographic Validation : Single-crystal XRD (via SHELX) resolves structural ambiguities, such as tautomerism or rotational isomers .
Advanced: What strategies control regioselectivity during further functionalization of this pyrazole derivative?
Methodological Answer:
- Steric vs. Electronic Effects : The bulky iodine at C4 directs substitutions to less hindered positions (e.g., C3 or C5).
- Directing Groups : Use transient protecting groups (e.g., Boc on nitrogen) to block specific sites.
- Catalytic Systems : Employ transition metals (e.g., Pd for cross-coupling) to target C-H activation at electron-rich positions.
For example, Suzuki-Miyaura coupling at C5 is feasible due to lower steric hindrance .
Advanced: How does the iodine substituent influence the compound’s electronic properties compared to non-iodinated analogs?
Methodological Answer:
- Electron-Withdrawing Effect : Iodine increases the pyrazole ring’s electron deficiency, enhancing reactivity toward nucleophiles.
- Redox Activity : Iodine participates in charge-transfer complexes, detectable via cyclic voltammetry (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl).
Comparative DFT studies show a 0.3–0.5 eV decrease in HOMO energy for iodinated vs. methyl analogs, corroborating experimental reactivity trends .
Advanced: What are the challenges in synthesizing and isolating this compound, and how can they be mitigated?
Methodological Answer:
- Iodination Side Reactions : Competing diiodination or ester hydrolysis. Mitigate by using stoichiometric ICl and low temperatures (0°C).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates iodinated products from precursors.
- Stability : Store under inert atmosphere (N₂/Ar) to prevent iodine loss or oxidation. Monitor decomposition via TLC or HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
